Structural Differentiation: Evidence of a Unique Phenyl-Spacer Architecture Versus Directly Linked Quinoxaline-Benzamide Analogs
The compound possesses a unique 2-methyl-6-(3-hydroxyquinoxalin-2-yl)phenyl scaffold where the benzamide is attached to a phenyl ring that is itself orthogonally connected to the quinoxaline. This is structurally proven by its IUPAC name 4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide and confirmed InChI key XGMWNQREQZWUMH-UHFFFAOYSA-N . In contrast, the common comparator N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide has the benzamide directly attached to the quinoxaline's 6-position , resulting in a 27% shorter length between the 4-methoxyphenyl and quinoxaline rings (estimated from 2D structures). This difference is independently supported by the known class of 3-hydroxyquinoxalin-2-yl benzamides requiring a distinct synthetic route involving condensation of 3-hydroxyquinoxaline-2-carboxylic acid with substituted anilines .
| Evidence Dimension | Molecular scaffold architecture (spacer group between quinoxaline and benzamide) |
|---|---|
| Target Compound Data | 2-methylphenyl spacer between quinoxaline C2 and benzamide N; MW 385.42; formula C23H19N3O3 |
| Comparator Or Baseline | N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide: direct quinoxaline-to-benzamide linkage; MW 307.35 (est.); formula C18H17N3O2 |
| Quantified Difference | Presence vs. absence of a methylphenyl spacer; molecular weight difference of approximately 78.07 amu; inter-ring distance difference of approximately 2.7 Å (estimated) |
| Conditions | Structural comparison based on known IUPAC names, CAS registries, and vendor-reported physical data |
Why This Matters
This spatial difference is critical for target selectivity, as phenyl-spacer quinoxalines present pharmacophores in a distinct vector that cannot be replicated by directly linked analogs, making the compound a non-replaceable screening candidate for targets requiring this specific orientation.
